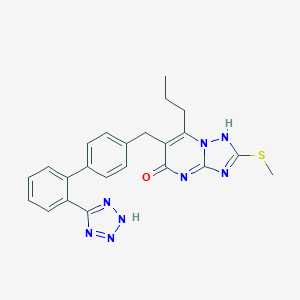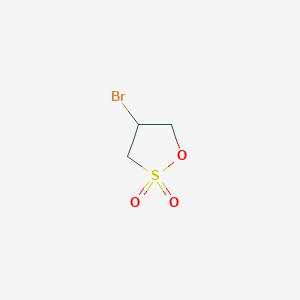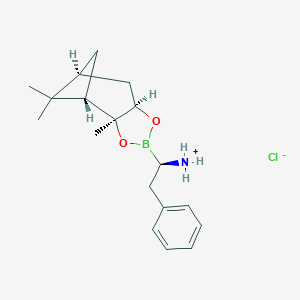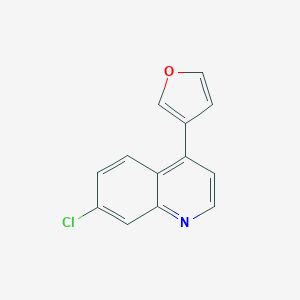
7-Chloro-4-(furan-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(furan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a chlorine atom at the 7th position and a furan ring at the 4th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(furan-3-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroquinoline and furan-3-carbaldehyde.
Condensation Reaction: The furan-3-carbaldehyde undergoes a condensation reaction with 4-chloroquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
7-Chloro-4-(furan-3-yl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 2nd and 8th positions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 7-amino-4-(furan-3-yl)quinoline.
Electrophilic Substitution: Formation of 2-bromo-7-chloro-4-(furan-3-yl)quinoline.
Oxidation: Formation of 4-(furan-3-yl)quinoline-2,3-dione.
Reduction: Formation of 4-(tetrahydrofuran-3-yl)quinoline.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced thermal stability.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.
Antimalarial Agents: Studied for its efficacy against malaria-causing parasites.
Industry
Dyes and Pigments: Used in the synthesis of dyes with improved lightfastness.
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 7-Chloro-4-(furan-3-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death.
類似化合物との比較
Similar Compounds
7-Chloro-4-(phenyl)quinoline: Similar structure but with a phenyl group instead of a furan ring.
7-Chloro-4-(thiophen-3-yl)quinoline: Similar structure but with a thiophene ring instead of a furan ring.
4-(Furan-3-yl)quinoline: Lacks the chlorine atom at the 7th position.
Uniqueness
7-Chloro-4-(furan-3-yl)quinoline is unique due to the presence of both a chlorine atom and a furan ring, which contribute to its distinct chemical reactivity and biological activity
特性
IUPAC Name |
7-chloro-4-(furan-3-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-1-2-12-11(9-4-6-16-8-9)3-5-15-13(12)7-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMBAAMWXJDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633438 |
Source


|
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179380-95-1 |
Source


|
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
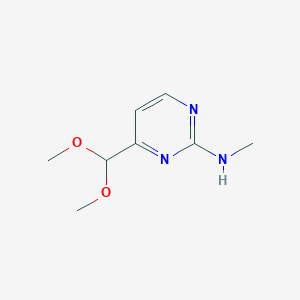
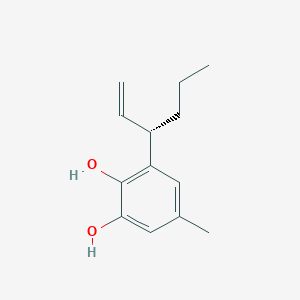
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
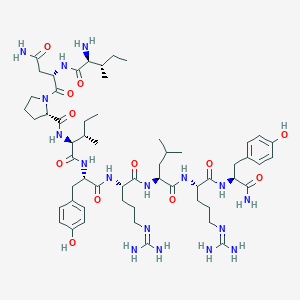
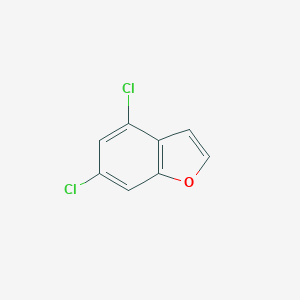
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
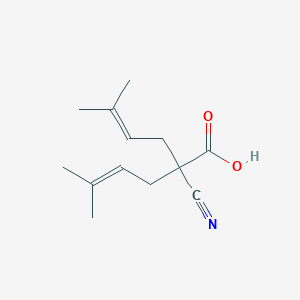
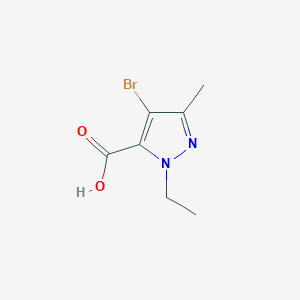
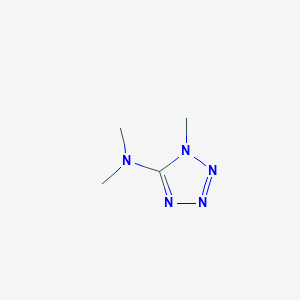
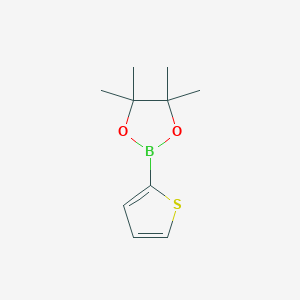
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
